molecular formula C20H24N2O2 B2358492 3-(4-benzhydrylpiperazin-1-yl)propanoic Acid CAS No. 122862-03-7

3-(4-benzhydrylpiperazin-1-yl)propanoic Acid

Cat. No.: B2358492
CAS No.: 122862-03-7
M. Wt: 324.424
InChI Key: HLPZUWYDUBCWFN-UHFFFAOYSA-N
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Description

3-(4-Benzhydrylpiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzhydrylpiperazin-1-yl)propanoic acid typically involves the reaction of benzhydrylpiperazine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of benzhydrylpiperazine and 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzhydrylpiperazin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Benzhydrylpiperazin-1-yl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-benzhydrylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function. The propanoic acid moiety can participate in acid-base interactions, further affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzhydrylpiperazin-1-yl)propanoic acid is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(24)11-12-21-13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZUWYDUBCWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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